1-[4-(4-CHLOROBENZOYL)-2-NITROPHENYL]PYRROLIDINE
Description
1-[4-(4-CHLOROBENZOYL)-2-NITROPHENYL]PYRROLIDINE is a compound that features a pyrrolidine ring substituted with a 4-chlorobenzoyl and a 2-nitrophenyl group
Properties
IUPAC Name |
(4-chlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-6-3-12(4-7-14)17(21)13-5-8-15(16(11-13)20(22)23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKIJVQOIOIHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZOYL)-2-NITROPHENYL]PYRROLIDINE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the pyrrolidine ring using 4-chlorobenzoyl chloride under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZOYL)-2-NITROPHENYL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions include amino derivatives, substituted benzoyl derivatives, and hydrolyzed products.
Scientific Research Applications
1-[4-(4-CHLOROBENZOYL)-2-NITROPHENYL]PYRROLIDINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing novel drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZOYL)-2-NITROPHENYL]PYRROLIDINE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[4-(4-CHLOROBENZOYL)-2-NITROPHENYL]PYRROLIDINE can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological and chemical properties.
Benzoyl Derivatives: Compounds with different substituents on the benzoyl group can exhibit different reactivity and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
